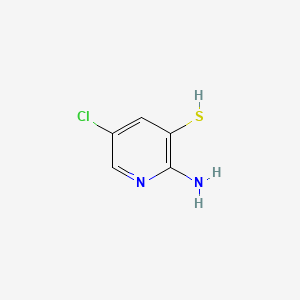
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1204580-94-8 . It has a molecular weight of 217.94 . The IUPAC name for this compound is 2-formyl-5-(trifluoromethyl)phenylboronic acid . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound has been discussed in several papers . For instance, it can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions . Moreover, it can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis
The compound is a solid in its physical form . It is stored in an inert atmosphere at 2-8°C . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been synthesized and characterized for its antimicrobial activity . It shows moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Antifungal Activity
The compound has potential antifungal activity. It blocks the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) .
Inhibitor of Kinesin Spindle Protein (KSP)
The compound can be used for the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Reactant for Functionalization
The compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles .
Reactant for Conjugate Addition Reactions
The compound can be used as a reactant for selective rhodium-catalyzed conjugate addition reactions .
Reactant for Enantioselective Preparation of Indenamines
The compound can be used as a reactant for enantioselective preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .
Reactant for Stereoselective Preparation of Indenol Derivatives
The compound can be used as a reactant for stereoselective preparation of indenol derivatives via cationic palladium complex-catalyzed diastereoselective tandem annulation .
Reactant for Synthesis of Oxazoline-Substituted Potassium Organotrifluoroborates
The compound can be used as a reactant for the synthesis of oxazoline-substituted potassium organotrifluoroborates .
Mécanisme D'action
Target of Action
The primary target of 2-Formyl-5-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS is an essential enzyme that attaches leucine to its corresponding tRNA, a crucial step in protein synthesis.
Mode of Action
The compound acts by blocking the LeuRS of microorganisms . It is suggested that the compound forms a cyclic isomer, a 3-hydroxybenzoxaborole, which can bind into the active site of LeuRS . This binding inhibits the function of LeuRS, disrupting protein synthesis and ultimately leading to the death of the microorganism .
Biochemical Pathways
The compound affects the protein synthesis pathway in microorganisms by inhibiting LeuRS . This disruption in protein synthesis can lead to a halt in growth and reproduction of the microorganism, and eventually its death .
Pharmacokinetics
Boronic acids are generally known for their stability and are readily prepared, which could suggest good bioavailability .
Result of Action
The inhibition of LeuRS by 2-Formyl-5-(trifluoromethyl)phenylboronic acid leads to a disruption in protein synthesis, causing a halt in growth and reproduction of the microorganism, and eventually its death . The compound has shown moderate action against Candida albicans, and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Action Environment
The action of 2-Formyl-5-(trifluoromethyl)phenylboronic acid can be influenced by environmental factors. For instance, the presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has hazard statements H315-H319-H335, indicating that it is harmful if swallowed, may cause respiratory irritation, and causes skin irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Orientations Futures
The compound has potential applications in the field of medicine. For instance, it can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . It also shows antimicrobial activity, revealing higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Propriétés
IUPAC Name |
[2-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEODBDFMVYZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676696 | |
| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1204580-94-8 | |
| Record name | B-[2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-5-(trifluoromethyl)phenyl boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)
![tert-Butyl 3-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B597999.png)
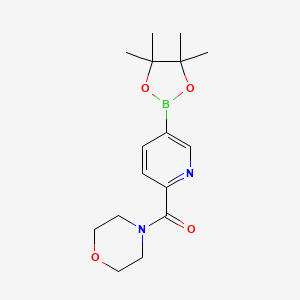
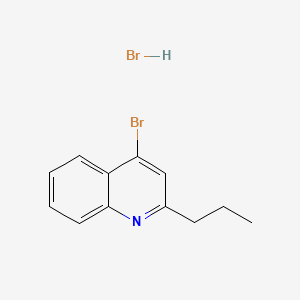
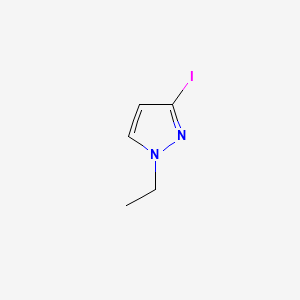

![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)

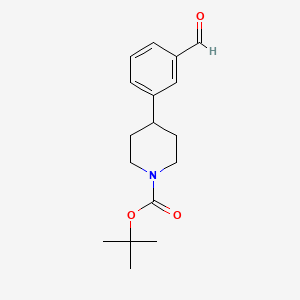

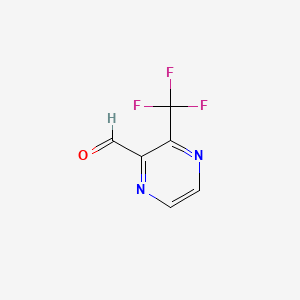
![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)
